![molecular formula C13H26ClN3 B2575954 2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride CAS No. 2171992-18-8](/img/structure/B2575954.png)

2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

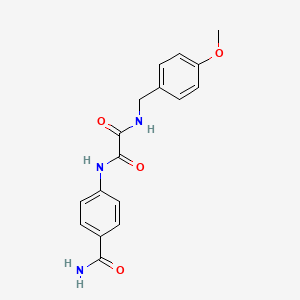

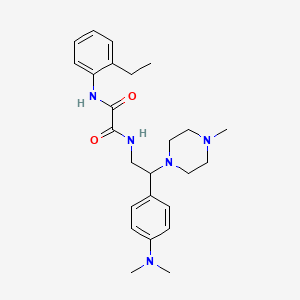

The compound “2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also appears to contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, often involving the nitrogen atoms in the ring. They can act as bases, forming salts with acids, and can also undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Piperazines are generally polar compounds and can form hydrogen bonds, which can affect their solubility and other properties .Scientific Research Applications

Anticonvulsant Activity

Aromatic substitution on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives, similar in structure to the specified compound, has been investigated for anticonvulsant and neurotoxic properties. Modifications involving the introduction of an aromatic area to the cyclohexane ring demonstrated anticonvulsant activity in the MES test, with certain derivatives showing potent activity and low neurotoxicity, indicating potential for therapeutic applications in epilepsy management (Obniska, Kamiński, & Tatarczyńska, 2006).

Serotonin Receptor Activity

Research into the serotonin 5-HT1A and 5-HT2A receptor affinities of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives has revealed significant findings. These compounds, depending on their structural features, exhibited varying degrees of affinity towards 5-HT1A and 5-HT2A receptors, suggesting their potential use in modulating serotonin-mediated physiological processes. Such properties could have implications for the development of treatments for psychiatric disorders (Obniska et al., 2006).

Antiprotozoal Activity

Studies on bicyclic diamines with N-methylpiperazinyl groups have shown promising antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. These findings support the potential of such compounds in the development of new antimalarial and antitrypanosomal therapies (Faist et al., 2013).

Chemical Synthesis and Material Science

In situ template generation via N-alkylation has been explored in the synthesis of open-framework zinc phosphites and phosphates. This innovative approach highlights the potential of using compounds with similar structural motifs in the creation of novel materials with specific functional properties (Wang et al., 2013).

Peptide Synthesis

The synthesis of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates demonstrates the versatility of spiro compounds in peptide synthesis. This work has paved the way for the development of new dipeptide synthons and the successful preparation of peptides, such as the analogue of the C-terminal nonapeptide of antibiotic Trichovirin I 1B, illustrating the role of spiro compounds in advancing peptide chemistry (Suter et al., 2000).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3.ClH/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13;/h12,14H,2-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOJLFPUFSYEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CC23CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)